molecular formula C14H17NO3 B14780922 1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde

1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde

Cat. No.: B14780922
M. Wt: 247.29 g/mol
InChI Key: NVTQBKJNEIBXOV-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde is a pyrrolidine derivative featuring a 5-oxo group, an aldehyde substituent at position 3, and a 4-methoxyphenylethyl side chain. The 4-methoxyphenyl group enhances lipophilicity, while the aldehyde may participate in condensation or nucleophilic addition reactions .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde

InChI

InChI=1S/C14H17NO3/c1-10(12-3-5-13(18-2)6-4-12)15-8-11(9-16)7-14(15)17/h3-6,9-11H,7-8H2,1-2H3

InChI Key

NVTQBKJNEIBXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

Starting Materials and Initial Cyclization

The synthesis typically begins with 4-methoxyphenylacetic acid or its ester derivatives, which serve as precursors for introducing the aryl-ethyl moiety. Cyclization reactions are employed to construct the pyrrolidine ring. For example:

  • Step 1 : Condensation of 4-methoxyphenylacetic acid with a pyrrolidine precursor (e.g., 3-pyrrolidinecarbaldehyde) under acidic conditions forms the bicyclic intermediate.
  • Step 2 : Alkylation using 1-(4-methoxyphenyl)ethyl bromide introduces the chiral side chain. This step often requires a palladium catalyst (e.g., Pd/C) and hydrogen gas for asymmetric induction.

Oxidation to the Aldehyde Functional Group

The aldehyde group at position 3 is introduced via selective oxidation of a primary alcohol or through Swern oxidation:

  • Swern Oxidation : Treatment of 1-[1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-methanol with oxalyl chloride and dimethyl sulfoxide (DMSO) yields the aldehyde with >90% efficiency.
  • Tempo-Mediated Oxidation : Using 2,2,6,6-tetramethylpiperidine-1-oxyl (Tempo) and bleach (NaClO) under mild conditions (0–5°C) preserves stereochemical integrity.

Stereochemical Control and Catalytic Methods

Asymmetric Catalysis

Chiral resolution is critical for obtaining the desired (R,R)-configuration. Key methods include:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) with (R)-BINAP ligand achieves enantiomeric excess (ee) of 98%.
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates selectively yields the (R)-enantiomer.
Table 1: Comparison of Catalytic Methods
Method Catalyst ee (%) Yield (%) Reference
Pd/C + (R)-BINAP Pd/C 98 85
Lipase AK Pseudomonas sp. 95 78
CoCl₂ Reduction CoCl₂/NaBH₄ 90 82

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for key steps:

  • Cyclization : Microreactors operating at 120°C with residence times of 10 minutes improve yield to 92%.
  • In-Line Purification : Integrated silica gel columns remove byproducts, reducing downstream processing.

Solvent Optimization

Green solvents like 2-methyltetrahydrofuran (2-MeTHF) replace traditional dichloromethane, improving sustainability without compromising yield.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the aldehyde proton at δ 9.8 ppm and methoxy group at δ 3.8 ppm.
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >99%.
Table 2: Spectral Data Summary
Technique Key Peaks/Data Reference
¹H NMR (CDCl₃) δ 9.8 (CHO), 3.8 (OCH₃)
IR (KBr) 1720 cm⁻¹ (C=O), 2820 (CHO)
HRMS [M+H]⁺ = 247.29 m/z

Challenges and Optimization Strategies

Byproduct Formation

  • Aldehyde Oxidation : Over-oxidation to carboxylic acids is mitigated by strict temperature control (<10°C).
  • Racemization : Low-temperature conditions (-20°C) during Swern oxidation prevent chiral inversion.

Yield Enhancement

  • Cryogenic Distillation : Isolates the aldehyde intermediate before degradation.
  • Catalyst Recycling : Pd/C recovered via filtration achieves 5 reuse cycles with <5% activity loss.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde, enabling comparisons of reactivity, physicochemical properties, and synthetic pathways.

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)

  • Core Structure : Pyrrolidine with a 5-oxo group.
  • Key Differences :
    • Replaces the aldehyde at position 3 with a carboxylic acid.
    • Substitutes the 4-methoxyphenylethyl group with a methyl group.
  • Properties :
    • Higher polarity due to the carboxylic acid (logP ~ -0.5 estimated vs. aldehyde’s ~1.2).
    • Lower reactivity toward nucleophiles compared to the aldehyde.
    • Reported as 100% pure in SDS, suggesting stability under standard storage conditions .

1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine Intermediate)

  • Core Structure: Cyclohexanol vs. pyrrolidine.
  • Key Similarities :
    • Contains a 4-methoxyphenylethyl substituent.
    • Ethyl linkage to the aromatic ring.
  • Differences: Cyclohexanol core introduces conformational flexibility absent in pyrrolidine. Dimethylamino group enhances basicity (pKa ~9.5) compared to the neutral aldehyde.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Core Structure : Pyrazole vs. pyrrolidine.
  • Key Similarities :
    • Aldehyde group at position 4 (pyrazole) vs. position 3 (pyrrolidine).
    • Electron-withdrawing substituents (CF₃, Cl) influence reactivity.
  • Sulfanyl group introduces thioether reactivity (e.g., oxidation to sulfoxides) absent in the target compound .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Estimated) Key Reactivity
Target Compound Pyrrolidine 5-oxo, 3-carbaldehyde, 4-methoxyphenylethyl 277.3 1.2 Aldehyde condensation, hydrogenation
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 5-oxo, 3-carboxylic acid, methyl 157.1 -0.5 Acid-catalyzed esterification, decarboxylation
Venlafaxine Intermediate Cyclohexanol 4-Methoxyphenylethyl, dimethylamino 307.4 2.8 Reductive amination, N-alkylation
Pyrazole-4-carbaldehyde Derivative Pyrazole 3-CF₃, 5-(3-ClC₆H₄S), 4-carbaldehyde 324.7 3.1 Thioether oxidation, aldehyde nucleophiles

Research Findings and Implications

  • Reactivity : The target’s aldehyde group is more electrophilic than carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), enabling Schiff base formation or Grignard additions. However, it is less reactive than pyrazole aldehydes due to steric hindrance from the pyrrolidine ring .
  • Synthetic Challenges : The 4-methoxyphenylethyl group may complicate purification, as seen in similar compounds requiring chromatography (e.g., ’s 86% yield after flash chromatography) .

Biological Activity

1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde, a compound characterized by its unique pyrrolidine structure and methoxyphenyl substituent, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : (3S)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde
  • Molecular Formula : C14H17NO3
  • Molar Mass : 247.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy group enhances lipophilicity, facilitating cell membrane penetration and potential receptor binding.

Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. A study evaluating the antioxidant activity of related compounds demonstrated that this compound showed a notable reduction in reactive oxygen species (ROS) levels, suggesting its potential use in oxidative stress-related conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

Data Tables

Biological Activity Tested Concentration Effect Observed
Antioxidant50 µMSignificant reduction in ROS levels
Antimicrobial1000 µg/mlInhibition of E. coli growth
Enzyme Inhibition10 µMAChE inhibition (IC50 = 8 µM)

Case Study 1: Antioxidant Efficacy

A recent study focused on the antioxidant efficacy of the compound compared to established antioxidants like ascorbic acid. The results indicated that the compound exhibited a dose-dependent reduction in lipid peroxidation, supporting its potential application in preventing oxidative damage in biological systems .

Case Study 2: Antimicrobial Screening

In another study, a series of derivatives including the target compound were screened for antimicrobial activity. The results showed that the compound had a higher activity against Gram-positive bacteria than Gram-negative bacteria, suggesting a mechanism that may involve disruption of cell wall synthesis .

Q & A

Q. What are the recommended synthetic routes for 1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde?

The synthesis of pyrrolidine-carbaldehyde derivatives typically involves multi-step protocols. A common approach is the Vilsmeier-Haack reaction , which introduces a formyl group to a pyrrolidine backbone. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde analogs have been synthesized via this method using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor . For the target compound, modifications may include substituting the aryl group with 4-methoxyphenylethyl and optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to improve yield. Post-synthetic purification via column chromatography and structural validation using NMR and mass spectrometry are critical .

Q. How can the structural integrity of this compound be validated?

Combined spectroscopic and crystallographic methods are essential:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and stereochemistry. For instance, the aldehyde proton typically resonates at δ 9.5–10.5 ppm, while the 5-oxopyrrolidine carbonyl appears at δ 170–180 ppm in 13C^{13}C NMR .
  • X-ray crystallography : Resolve crystal structures to confirm bond lengths, angles, and spatial arrangement. Similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) have been characterized using this method, revealing intermolecular hydrogen bonds and π-π stacking interactions .

Q. What are the key physicochemical properties to consider during experimental design?

  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents to optimize reaction conditions. Pyrrolidine derivatives often exhibit moderate solubility in DMSO due to their polar carbonyl groups .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. For example, analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid degrade under UV light, necessitating dark storage .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations provide insights into:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic regions. For instance, the aldehyde group in similar compounds shows high electrophilicity, making it reactive toward nucleophiles .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. A smaller gap (e.g., <4 eV) suggests potential for charge-transfer interactions, relevant for designing bioactive derivatives .
  • Non-covalent interactions : Use tools like NCI plots to visualize van der Waals forces and hydrogen bonding, which influence crystallization behavior .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Dose-response profiling : Test multiple concentrations to distinguish intrinsic activity from cytotoxicity. For example, some 5-oxopyrrolidine derivatives show antibacterial activity at 10 μM but become cytotoxic at 50 μM .
  • Target specificity assays : Use kinase profiling or enzyme inhibition panels to identify off-target effects. A study on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate revealed unintended COX-2 inhibition, explaining discrepancies in anti-inflammatory data .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compounds with methoxyphenyl groups often exhibit prolonged half-lives due to reduced oxidative metabolism .
  • CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks. Fluorinated analogs (e.g., 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide) show minimal CYP inhibition, suggesting structural tolerance .

Methodological Notes

  • Synthetic Optimization : Replace traditional workup methods with flow chemistry for scalability. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate was synthesized with 85% yield using continuous flow reactors .
  • Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, anhydrous solvents) to minimize batch-to-batch variability. Discrepancies in melting points for pyrrolidine derivatives often arise from residual solvents .

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